Partition Coefficient vs. Des-methyl Analog
Introducing a methyl group at the 2-position increases the computed partition coefficient relative to 3-(4-methylphenoxy)-1,2-propanediol [1]. The target compound exhibits an XLogP3 value of 1.1, while the des-methyl comparator records an XLogP3 of 1.0 [1]. This shift suggests moderately enhanced lipophilicity, which can influence membrane permeability and organic-phase partitioning in synthetic applications.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 3-(4-Methylphenoxy)-1,2-propanediol (CID 86514); XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher log P value indicates a measurable difference in hydrophobicity that can be decisive when selecting a building block for lipid-facing targets or in partition-chromatography method development.
- [1] PubChem. Computed XLogP3 values for CID 115632 (2-methyl-3-(4-methylphenoxy)propane-1,2-diol) and CID 86514 (3-(4-methylphenoxy)propane-1,2-diol). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-27). View Source
